molecular formula C9H6N2O4 B2841926 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid CAS No. 1352892-43-3

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid

Cat. No.: B2841926
CAS No.: 1352892-43-3
M. Wt: 206.157
InChI Key: HXIBMHDWDIUUQW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyridine ring, with carboxylic acid groups at the 3 and 5 positions

Synthetic Routes and Reaction Conditions:

  • Oxidation of Pyrazole Derivatives: One common synthetic route involves the oxidation of 3,5-dimethyl pyrazole using potassium permanganate (KMnO₄) to obtain the pyrazole-carboxylic acid derivative[_{{{CITATION{{{_1{A new synthetic approach for pyrazolo 1,5- - Springer.

  • Schotten-Baumann Reaction: This involves reacting the pyrazole-carboxylic acid derivative with methanol and thionyl chloride to form the 3,5-dicarboxylate-pyrazole derivative[_{{{CITATION{{{_1{A new synthetic approach for pyrazolo 1,5- - Springer.

  • 1,3-Dipolar Cycloaddition Reaction: Another method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then react with ethyl propionate to produce pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions can occur at the pyridine ring, involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, alkaline conditions.

  • Reduction: LiAlH₄, ether solvent.

  • Substitution: Various nucleophiles/electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: this compound derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell walls and membranes.

  • Anticancer Activity: Interacts with cellular signaling pathways, inducing apoptosis.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but lacks the carboxylic acid group at the 5 position.

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

This comprehensive overview highlights the significance of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIBMHDWDIUUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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